

Technical Support Center: La_2Ni_7 -Based Hydrogen Storage Alloys

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum--nickel (2/7)*

Cat. No.: *B15484396*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the effect of Magnesium (Mg) substitution on La_2Ni_7 hydrogen storage alloys.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of substituting Magnesium (Mg) for Lanthanum (La) in La_2Ni_7 alloys?

Substituting Mg for La in La_2Ni_7 alloys primarily alters the crystal structure and, consequently, the hydrogen storage properties. The substitution is not random; Mg atoms preferentially occupy La sites within the Laves-type $[\text{A}_2\text{B}_4]$ subunits of the crystal structure. This ordered substitution leads to a contraction of the unit cell and has been shown to improve the cycling stability of the alloy by preventing amorphization during hydrogen absorption and desorption cycles.

Q2: How does Mg substitution impact the thermodynamics of hydrogen absorption/desorption?

Mg substitution influences the thermodynamic properties of the $\text{La}_2\text{Ni}_7\text{-H}_2$ system. For $\text{La}_{1.5}\text{Mg}_{0.5}\text{Ni}_7$, the enthalpy of hydrogenation (ΔH_{H}) for absorption is approximately -15.7 ± 0.9 kJ (molH) $^{-1}$, and for desorption is 16.8 ± 0.4 kJ (molH) $^{-1}$. The entropy of hydrogenation (ΔS_{H}) for absorption is around -46.0 ± 3.7 J (K molH) $^{-1}$, and for desorption is 48.1 ± 1.5 J (K molH) $^{-1}$. These values indicate a change in the stability of the metal hydride compared to the unsubstituted La_2Ni_7 .

Q3: Does Mg substitution change the way the alloy stores hydrogen?

Yes, it significantly alters the hydrogenation process. In unsubstituted La_2Ni_7 , hydrogen atoms are primarily absorbed in the LaNi_2 layers, leading to a strong anisotropic expansion of the unit cell along the c-axis. In Mg-substituted alloys like $\text{La}_{1.5}\text{Mg}_{0.5}\text{Ni}_7$, both the LaNi_5 and the newly formed LaMgNi_4 layers become occupied by hydrogen. This results in a more isotropic expansion of the unit cell, with similar expansion percentages in the basal plane and along the c-axis.^[1]

Troubleshooting Guides

Problem 1: My Mg-substituted La_2Ni_7 alloy shows a lower than expected hydrogen storage capacity.

- Possible Cause 1: Incomplete Activation.
 - Solution: Many metal hydride alloys require an activation process to facilitate hydrogen absorption. This typically involves several cycles of heating the sample under vacuum to remove surface contaminants, followed by exposure to high-pressure hydrogen. For some La-Ni based alloys, an initial high-energy activation may be necessary, involving heating to around 350°C under vacuum, followed by cycling hydrogen pressure up to 40 bar.^[2] A common issue is the presence of a surface oxide layer that prevents hydrogen uptake.^[2]
- Possible Cause 2: Phase Inhomogeneity.
 - Solution: The synthesis method can lead to the formation of secondary phases that do not store hydrogen effectively. Ensure your synthesis protocol, whether arc melting or mechanical alloying, is optimized for phase purity. For instance, in arc melting, repeated melting and flipping of the ingot (at least four times) is crucial for homogeneity.^[3] For mechanically alloyed samples, the milling parameters (time, speed, ball-to-powder ratio) must be carefully controlled.
- Possible Cause 3: Incorrect Measurement Temperature and Pressure.
 - Solution: The hydrogen storage capacity is highly dependent on the temperature and pressure at which it is measured. Refer to the Pressure-Composition-Temperature (PCT)

curves for your specific alloy composition to ensure you are operating within the plateau region where maximum reversible hydrogen storage occurs.[4][5]

Problem 2: The Pressure-Composition-Temperature (PCT) curve for my alloy does not show a flat plateau.

- Possible Cause 1: Presence of Multiple Phases.
 - Solution: A sloping or multi-plateau PCT curve can indicate the presence of multiple hydride-forming phases in your alloy. Each phase will have its own characteristic equilibrium pressure for hydrogen absorption/desorption. Carefully analyze your alloy's phase composition using X-ray Diffraction (XRD) to identify any secondary phases.
- Possible Cause 2: Amorphous Phases.
 - Solution: The formation of amorphous phases during synthesis or cycling can lead to a sloping plateau. Annealing the as-cast or milled alloy at an appropriate temperature (e.g., 1023-1073 K for several days for $(La,Mg)_2Ni_7$) can promote the formation of the desired crystalline structure.[1]
- Possible Cause 3: Hysteresis.
 - Solution: It is normal for metal hydride systems to exhibit hysteresis, where the absorption plateau pressure is higher than the desorption plateau pressure. This is an intrinsic property of the material. Ensure you are comparing absorption and desorption curves separately when evaluating the plateau flatness.[4]

Problem 3: The activation process for my Mg-substituted alloy is taking a very long time.

- Possible Cause 1: Surface Contamination.
 - Solution: The surface of the alloy particles can become passivated by a thin oxide layer upon exposure to air. This layer acts as a barrier to hydrogen diffusion. The activation process is designed to break down this layer. Ensure your vacuum degassing step during activation is sufficient to remove adsorbed gases and moisture.
- Possible Cause 2: Particle Size.

- Solution: Larger particles have a smaller surface area-to-volume ratio, which can slow down the activation process. If you are working with a cast ingot, it may need to be crushed into a coarse powder before activation. Mechanical alloying inherently produces fine powders, which often exhibit faster activation kinetics.
- Possible Cause 3: Insufficient Temperature or Pressure.
 - Solution: The activation conditions (temperature and pressure) must be sufficient to overcome the energy barrier for hydrogen dissociation and diffusion into the metal lattice. For some alloys, a higher activation temperature or pressure may be required for the initial cycles. However, be cautious of excessively high temperatures, which can lead to undesirable phase transformations or disproportionation.[6]

Data Presentation

Table 1: Effect of Mg Substitution on the Electrochemical Properties of $\text{La}_{2-x}\text{Mg}_x\text{Ni}_7$ Alloys

Composition (x)	Maximum Discharge Capacity (C_{\max}) (mAh/g)
0.00	Lower than substituted
0.25	Increased
0.50	304
0.75	Decreased from peak

Table 2: Thermodynamic Properties of $\text{La}_{1.5}\text{Mg}_{0.5}\text{Ni}_7\text{-H}_2$ System

Process	ΔH_{H} (kJ (molH) $^{-1}$)	ΔS_{H} (J (K molH) $^{-1}$)
H_2 Absorption	-15.7 ± 0.9	-46.0 ± 3.7
H_2 Desorption	16.8 ± 0.4	48.1 ± 1.5

Experimental Protocols

1. Alloy Synthesis via Arc Melting

This protocol describes the synthesis of La-Mg-Ni alloys using a vacuum arc melter.

- Preparation of Precursors:

- Weigh the high-purity La, Mg, and Ni metals in the desired stoichiometric ratio.
 - Clean the surfaces of the metal pieces to remove any oxide layers.

- Loading the Arc Melter:

- Place the weighed metals into a water-cooled copper hearth within the arc melter chamber. To minimize the loss of the more volatile Mg, place it underneath the La and Ni.
 - Place a titanium getter in a separate crucible within the chamber.

- Evacuation and Argon Purging:

- Evacuate the chamber to a high vacuum (e.g., 10^{-6} mbar).
 - Backfill the chamber with high-purity argon gas to a pressure slightly above atmospheric pressure.

- Melting the Getter:

- Strike an electric arc to the titanium getter to remove any residual oxygen in the chamber.

- Melting the Alloy:

- Strike an electric arc to the precursor metals to melt them.
 - Allow the molten alloy to solidify.

- Homogenization:

- Without breaking the vacuum, use a manipulator to flip the solidified ingot.
 - Re-melt the ingot. Repeat this process at least four times to ensure homogeneity.[\[3\]](#)[\[7\]](#)[\[8\]](#)

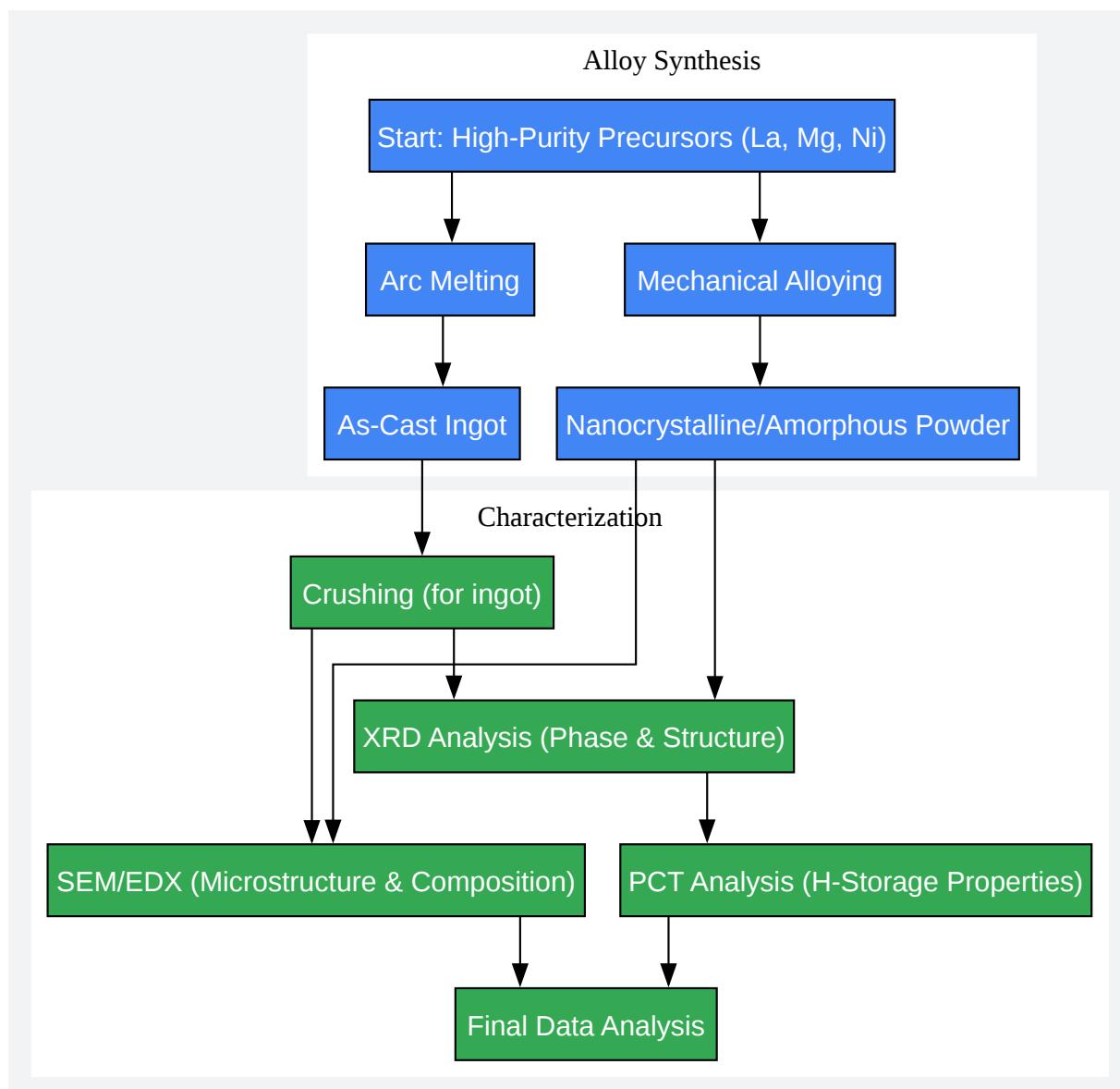
- Cooling and Removal:

- Allow the final ingot to cool under the argon atmosphere.
- Vent the chamber and remove the alloy.

2. Alloy Synthesis via Mechanical Alloying

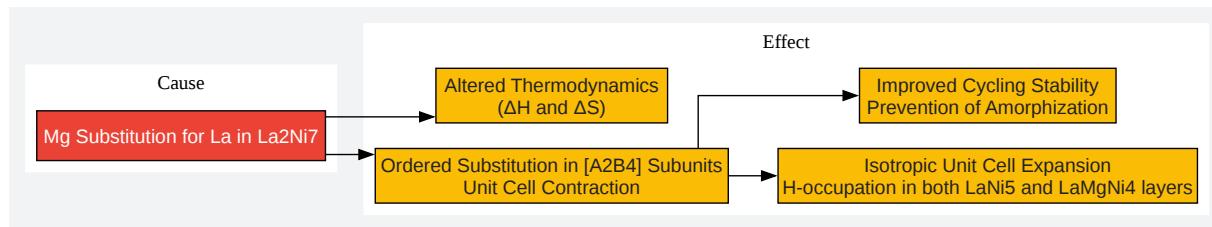
This protocol details the synthesis of nanostructured La-Mg-Ni alloys using a high-energy planetary ball mill.

- Preparation of Powders:
 - Weigh the high-purity La, Mg, and Ni powders in the desired stoichiometric ratio.
- Loading the Milling Vial:
 - Load the powder mixture and the milling balls (e.g., hardened steel or tungsten carbide) into the milling vial inside an inert atmosphere glovebox to prevent oxidation.
 - The ball-to-powder weight ratio is a critical parameter and should be optimized (e.g., 10:1 to 40:1).
- Milling Process:
 - Seal the vial and mount it in the planetary ball mill.
 - Mill the powder for the desired duration. Milling times can range from a few hours to over 50 hours, depending on the desired microstructure.
 - It is often beneficial to use intermittent milling (e.g., 30 minutes of milling followed by a 30-minute pause) to prevent excessive heating of the vial.
- Powder Handling:
 - After milling, handle the resulting nanocrystalline or amorphous powder inside an inert atmosphere glovebox to prevent contamination.


3. Pressure-Composition-Temperature (PCT) Analysis

This protocol outlines the measurement of hydrogen absorption and desorption isotherms using a Sieverts-type apparatus.

- Sample Preparation and Loading:
 - Accurately weigh a small amount of the alloy powder (typically 100-500 mg).
 - Load the sample into the sample holder of the PCT apparatus.
- Activation:
 - Heat the sample under a dynamic vacuum to the desired activation temperature (e.g., 300-400 °C) for several hours to degas the sample.
 - Cool the sample to the measurement temperature.
 - Perform several hydrogen absorption/desorption cycles at high pressure to fully activate the material.
- Isotherm Measurement (Absorption):
 - Set the sample holder to the desired constant temperature.
 - Introduce a known amount of hydrogen gas into a calibrated volume (the dosing volume).
 - Measure the pressure in the dosing volume.
 - Open the valve between the dosing volume and the sample holder, allowing hydrogen to be absorbed by the sample.
 - Monitor the pressure until it stabilizes (reaches equilibrium).
 - Calculate the amount of hydrogen absorbed by the sample based on the pressure drop.
 - Repeat these steps to obtain a series of data points for the absorption isotherm.
- Isotherm Measurement (Desorption):


- Once the sample is fully hydrogenated, incrementally expand the gas from the sample holder into the evacuated dosing volume.
- Measure the equilibrium pressure after each step to construct the desorption isotherm.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of La-Mg-Ni hydrogen storage alloys.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the effects of Mg substitution on La_2Ni_7 alloys.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scholarsjournal.net [scholarsjournal.net]
- 3. Arc melting alloys – Materials for Extremes [more.bham.ac.uk]
- 4. NIST-MSEL Hydrogen Storage Program: Research - Introduction [ctcms.nist.gov]
- 5. MH-PCTpro: A machine learning model for rapid prediction of pressure-composition-temperature (PCT) isotherms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and Disproportionation of Zr₂Fe Alloy as Hydrogen Storage Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.iitk.ac.in [home.iitk.ac.in]

- 8. tdx.cat [tdx.cat]
- To cite this document: BenchChem. [Technical Support Center: La₂Ni₇-Based Hydrogen Storage Alloys]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15484396#effect-of-mg-substitution-on-la2ni7-hydrogen-storage>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com